4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride

Catalog No.
S884297
CAS No.
2097936-45-1
M.F
C11H12Cl2N2
M. Wt
243.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydro...

CAS Number

2097936-45-1

Product Name

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride

IUPAC Name

4-(2-chlorophenyl)pyrrolidine-3-carbonitrile;hydrochloride

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

InChI

InChI=1S/C11H11ClN2.ClH/c12-11-4-2-1-3-9(11)10-7-14-6-8(10)5-13;/h1-4,8,10,14H,6-7H2;1H

InChI Key

MTVZRCZZTBYYTC-UHFFFAOYSA-N

SMILES

C1C(C(CN1)C2=CC=CC=C2Cl)C#N.Cl

Canonical SMILES

C1C(C(CN1)C2=CC=CC=C2Cl)C#N.Cl

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C11_{11}H12_{12}ClN2_2 and a molecular weight of approximately 243.14 g/mol. It is characterized by a pyrrolidine ring substituted with a 2-chlorophenyl group and a carbonitrile functional group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in research and potential therapeutic uses .

  • The cyano group can be toxic if ingested or inhaled.
  • The chlorophenyl group may have slight skin and respiratory tract irritation potential.

The reactivity of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the carbonitrile group. This compound can undergo hydrolysis, leading to the formation of corresponding carboxylic acids under acidic or basic conditions. Additionally, it may participate in condensation reactions with various amines or alcohols, forming more complex structures depending on the reaction conditions .

This compound has been studied for its potential biological activities, particularly as a central nervous system agent. It acts as a GABAergic prodrug, which means it may enhance GABA (gamma-aminobutyric acid) activity in the brain, potentially offering anxiolytic or sedative effects. Preliminary studies suggest that it could be beneficial in treating anxiety disorders or other related conditions .

Synthesis of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring: Starting from an appropriate precursor such as 2-chlorobenzaldehyde and a suitable amine, a pyrrolidine structure can be formed through cyclization.
  • Introduction of the Carbonitrile Group: The carbonitrile functionality can be introduced via nucleophilic substitution on an appropriate halogenated precursor.
  • Hydrochloride Salt Formation: The final step involves treating the free base form with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride has potential applications in:

  • Pharmaceutical Development: As a candidate for developing anxiolytic drugs due to its GABAergic properties.
  • Chemical Research: As an intermediate in organic synthesis for creating more complex molecules.
  • Biological Studies: In research focused on neuropharmacology and the mechanisms of action of central nervous system agents .

Studies have indicated that 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride interacts with GABA receptors, enhancing their activity. This interaction suggests potential effects on neurotransmission and could lead to therapeutic benefits in conditions characterized by GABA deficiency, such as anxiety and epilepsy. Further research is needed to elucidate its pharmacokinetics and detailed interaction profiles with other neurotransmitter systems .

Several compounds share structural similarities with 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityKey Features
(S)-Pyrrolidine-3-carbonitrile hydrochloride1153950-49-21.00Similar pyrrolidine structure without chlorophenyl substitution
3-Cyano-3-methylpyrrolidine hydrochloride1205750-61-30.96Contains a methyl group instead of chlorophenyl
Piperidine-3-carbonitrile hydrochloride1199773-75-50.88Piperidine ring instead of pyrrolidine
Piperidine-4-carbonitrile hydrochloride240401-22-30.81Different position of nitrile group
4-Methylpiperidine-4-carbonitrile hydrochloride948894-26-60.78Methyl substitution on piperidine ring

These compounds exhibit variations in their biological activities and chemical properties, highlighting the unique characteristics of 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride, particularly its specific interactions with GABA receptors and potential therapeutic applications .

Dates

Modify: 2023-08-16

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